molecular formula C11H16ClN B571417 (R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 76210-00-9

(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No. B571417
CAS RN: 76210-00-9
M. Wt: 197.706
InChI Key: IRCHSDVJDUKBGX-SBSPUUFOSA-N
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Description

“®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride” is a chemical compound that is structurally similar to Lorcaserin hydrochloride . Lorcaserin hydrochloride is an orally active, potent, and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It is used as a certified reference material categorized as an anorectic .


Synthesis Analysis

The synthesis of azepines, such as “®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride”, often involves the ring expansion of either five or six-membered compounds using various methods . A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .


Molecular Structure Analysis

The molecular structure of “®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride” can be analyzed using NMR spectroscopy and molecular modeling . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G (d,p)-optimized molecular geometry parameters .


Chemical Reactions Analysis

The chemical reactions involving azepines, such as “®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride”, often involve ring-expansion reactions . These reactions can be facilitated by various conditions, such as the presence of aryne .

Future Directions

The future directions for research on “®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride” and similar compounds could involve further exploration of their synthesis, reaction mechanisms, and biological properties . These compounds have great pharmacological and therapeutic implications, making them a promising area for future research .

properties

IUPAC Name

(4R)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSDVJDUKBGX-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

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